1-Ethyl-4-(propan-2-yl)piperazine
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Overview
Description
1-Ethyl-4-(propan-2-yl)piperazine is a piperazine derivative, a class of compounds known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets. This compound, in particular, has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(propan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring . Another method includes the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-Ethyl-4-(propan-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in the paralysis of certain parasites . This mechanism is particularly relevant in the context of its anthelmintic activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)ethanone: Another piperazine derivative with similar biological activities.
1-(2-Hydroxyethyl)piperazine: Known for its use in the synthesis of pharmaceuticals.
1-(4-Bromobenzyl)piperazine: Investigated for its potential as an antimicrobial agent.
Uniqueness
1-Ethyl-4-(propan-2-yl)piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and isopropyl groups on the piperazine ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
24426-38-8 |
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Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-ethyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-4-10-5-7-11(8-6-10)9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
ZGCRQXUDXPSKNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(C)C |
Origin of Product |
United States |
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